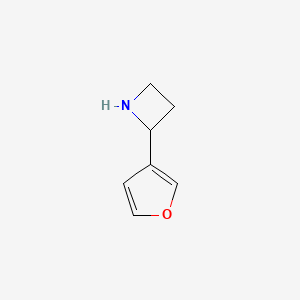
2-(Furan-3-yl)azetidine
Overview
Description
2-(Furan-3-yl)azetidine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that azetidine carboxylic acids, which are related compounds, serve as important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Mode of Action
It’s worth noting that furan derivatives have taken on a special position in medicinal chemistry due to their remarkable therapeutic efficacy . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a variety of biological activities, suggesting that 2-(furan-3-yl)azetidine may have similar effects .
Biological Activity
2-(Furan-3-yl)azetidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H9NO
- Molecular Weight : 123.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CNC1C2=COC=C2
These properties indicate that this compound is a small molecule with a furan ring, which is known for its diverse pharmacological activities.
Furan derivatives, including this compound, are believed to interact with various biochemical pathways. The mechanisms through which they exert their biological effects include:
- Targeting Enzymatic Pathways : Furan derivatives can inhibit specific enzymes, leading to altered metabolic pathways.
- Modulation of Receptor Activity : These compounds may interact with receptors involved in neurotransmission and other signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that furan-containing compounds exhibit antimicrobial activity against various pathogens.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Similar furan derivatives have shown effectiveness against bacteria and fungi, suggesting that this compound could have comparable effects. For instance, compounds with similar structures have been reported to exhibit selective antimicrobial activity against resistant strains of Staphylococcus aureus .
- Antiproliferative Effects : The antiproliferative activity of furan derivatives has been documented in various cancer cell lines, indicating potential applications in cancer therapy .
- Neuroprotective Effects : Some studies suggest that furan-based compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various furan derivatives against S. aureus, revealing minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity . The structural similarities with this compound suggest it could exhibit similar properties.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(furan-3-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRKUVUBGXHHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















